![molecular formula C17H21NO2Si B11831197 N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide CAS No. 89154-60-9](/img/structure/B11831197.png)
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure, substituted with a 4-methylphenyl group and a trimethylsilyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoyl chloride with an amine to form the benzamide core.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a substitution reaction, where a suitable 4-methylphenyl halide reacts with the benzamide core.
Attachment of the Trimethylsilyloxy Group: The final step involves the reaction of the intermediate compound with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the trimethylsilyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halides and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methylphenyl)benzamide: Lacks the trimethylsilyloxy group.
N-[(Trimethylsilyl)oxy]benzamide: Lacks the 4-methylphenyl group.
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]acetamide: Contains an acetamide core instead of a benzamide core.
Uniqueness
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide is unique due to the presence of both the 4-methylphenyl and trimethylsilyloxy groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
89154-60-9 |
|---|---|
Formule moléculaire |
C17H21NO2Si |
Poids moléculaire |
299.44 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-N-trimethylsilyloxybenzamide |
InChI |
InChI=1S/C17H21NO2Si/c1-14-10-12-16(13-11-14)18(20-21(2,3)4)17(19)15-8-6-5-7-9-15/h5-13H,1-4H3 |
Clé InChI |
OLNKVQSUSHIOBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)
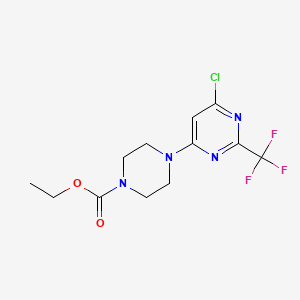

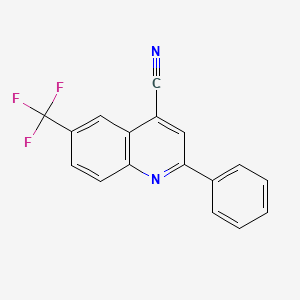
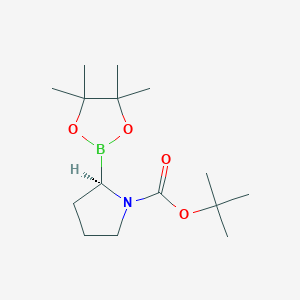
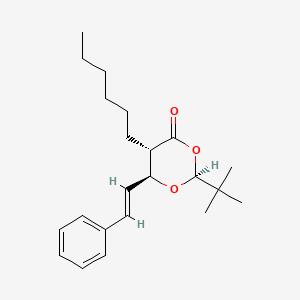
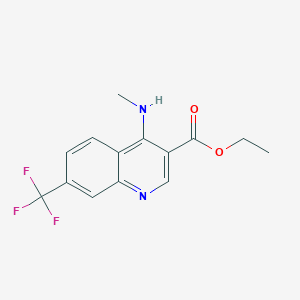
![4-Methyl-3-[2-morpholin-4-yl-6-[2-(oxan-2-yloxy)ethoxy]pyridin-4-yl]aniline](/img/structure/B11831163.png)

![(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11831175.png)
![Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester](/img/structure/B11831177.png)
![1-[(2R,3R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B11831179.png)
![Piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-](/img/structure/B11831190.png)
